2-(((6-Methoxypyridin-3-yl)methyl)amino)cyclopentan-1-ol
Description
Properties
IUPAC Name |
2-[(6-methoxypyridin-3-yl)methylamino]cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-16-12-6-5-9(8-14-12)7-13-10-3-2-4-11(10)15/h5-6,8,10-11,13,15H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSAWAQGAUGMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CNC2CCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((6-Methoxypyridin-3-yl)methyl)amino)cyclopentan-1-ol typically involves the reaction of 6-methoxypyridine-3-carbaldehyde with cyclopentylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(((6-Methoxypyridin-3-yl)methyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(((6-Methoxypyridin-3-yl)methyl)amino)cyclopentan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(((6-Methoxypyridin-3-yl)methyl)amino)cyclopentan-1-ol exerts its effects involves its interaction with specific molecular targets. The methoxypyridine moiety can interact with enzymes or receptors, modulating their activity. The cyclopentanol group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Analogues
The compound’s key structural motifs align with the following analogues:
Electronic and Steric Properties
- Amino-Alcohol Linkage: The -NH- group in the cyclopentanol backbone may facilitate hydrogen bonding, unlike unsubstituted cyclopentanol or 2-aminocyclopentanol derivatives.
Computational and Experimental Insights
- Docking Studies : Using AutoDock4 , the compound’s pyridine moiety could exhibit selective receptor binding compared to Famotidine (a histamine H2 antagonist), which relies on thiazole and sulfonamide groups for activity .
- Crystallographic Analysis: SHELX and ORTEP-3 enable precise determination of bond angles and torsional strain in the cyclopentanol ring, critical for comparing conformational stability with rigid analogues like benzene-based systems .
Biological Activity
2-(((6-Methoxypyridin-3-yl)methyl)amino)cyclopentan-1-ol is a compound that has garnered attention for its potential biological activities. Its unique structure, featuring a methoxypyridine moiety and a cyclopentanol group, suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through reductive amination of 6-methoxypyridine-3-carbaldehyde with cyclopentylamine, typically using sodium cyanoborohydride as a reducing agent. This method allows for the formation of the desired amine in good yields while maintaining purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The methoxypyridine group may engage with enzymes or receptors, modulating their activity. Additionally, the cyclopentanol segment could enhance the binding affinity and specificity of the compound towards its targets.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of the methoxypyridine moiety is believed to contribute to this effect, potentially through scavenging free radicals or chelating metal ions.
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to interact with kinases, which are crucial in various signaling pathways related to cell growth and proliferation .
Case Studies
- In Vitro Studies : In cell line assays, this compound demonstrated inhibition of cell proliferation in cancerous cells, suggesting potential applications in oncology. The IC50 values varied depending on the cell type but indicated a promising therapeutic window .
- Animal Models : In vivo studies using rodent models have shown that administration of this compound can lead to reduced tumor growth rates compared to control groups. These findings support its potential as an anti-cancer agent .
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-((2-Methoxypyridin-3-yl)amino)-3-methylbutan-1-ol | Similar methoxypyridine moiety | Moderate enzyme inhibition |
| (6-Methoxypyridin-3-yl)methanamine | Lacks cyclopentanol group | Lower binding affinity |
This comparison highlights the unique properties of this compound, particularly its enhanced binding capabilities due to the cyclopentanol group.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(((6-Methoxypyridin-3-yl)methyl)amino)cyclopentan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination between 6-methoxypyridine-3-carbaldehyde and aminocyclopentanol derivatives. Sodium borohydride (NaBH4) or cyanoborohydride (NaBH3CN) are typical reducing agents, with the latter offering better selectivity for secondary amines. Solvent choice (e.g., methanol or THF) and pH control (acidic conditions for imine formation) critically affect reaction efficiency. Post-synthesis purification often involves column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. Which analytical techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure. Key markers include:
- ¹H NMR : A singlet at δ ~3.8 ppm (methoxy group), a multiplet for the cyclopentanol ring (δ 1.5–2.5 ppm), and a broad peak for the NH group (δ ~2.8 ppm).
- ¹³C NMR : Signals at ~55 ppm (methoxy carbon) and ~70 ppm (cyclopentanol hydroxyl-bearing carbon).
High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy (stretching bands for OH at ~3300 cm⁻¹ and C-O at ~1250 cm⁻¹) further validate purity .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies indicate degradation via oxidation of the methoxypyridine moiety or hydrolysis of the secondary amine. Storage at –20°C under inert gas (argon) in amber vials minimizes decomposition. Accelerated stability testing (40°C/75% relative humidity for 4 weeks) with HPLC monitoring is recommended to establish shelf-life .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in modifying the methoxypyridine or cyclopentanol moieties?
- Methodological Answer : Regioselective functionalization of the methoxypyridine ring can be achieved using directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) at –78°C, followed by electrophilic quenching. For cyclopentanol, protecting the hydroxyl group (e.g., with TBDMS-Cl) prior to amine alkylation prevents unwanted side reactions. Computational modeling (DFT) predicts reactive sites and guides experimental optimization .
Q. How do conflicting data on the compound’s solubility impact formulation for in vitro assays?
- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from the compound’s amphiphilic nature. A tiered approach is advised:
Use DMSO stock solutions (<10 mM) for cellular assays.
For aqueous systems, employ co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) at concentrations below critical micelle levels.
Validate solubility via dynamic light scattering (DLS) to detect aggregation .
Q. What in vitro pharmacological models are suitable for studying its biological activity, and what controls are critical?
- Methodological Answer : Target engagement assays (e.g., kinase inhibition) require counter-screening against off-target enzymes (e.g., P450 isoforms) to assess specificity. Cell viability assays (MTT or resazurin) should include vehicle controls (DMSO) and reference inhibitors (e.g., staurosporine). Dose-response curves (IC50) must account for solvent effects on cell permeability .
Q. How can computational methods predict metabolic pathways and potential toxicity?
- Methodological Answer : Tools like SwissADME predict Phase I metabolism (e.g., demethylation of the methoxy group) and Phase II conjugation (glucuronidation). Molecular docking (AutoDock Vina) identifies interactions with hepatic enzymes (CYP3A4). In silico toxicity screening (ProTox-II) flags risks like hepatotoxicity, which should be validated with Ames tests or zebrafish models .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s reactivity under basic conditions: How to resolve this?
- Methodological Answer : Discrepancies arise from solvent-dependent degradation pathways. In aqueous NaOH, the compound undergoes hydrolysis at the secondary amine, while in anhydrous THF with NaH, it remains stable. Controlled experiments with pH meters and in situ IR monitoring clarify reaction pathways. Parallel synthesis under varying conditions (pH 7–12) with LC-MS tracking is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
